molecular formula C22H25N5O4 B6573919 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1019107-09-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6573919
CAS No.: 1019107-09-5
M. Wt: 423.5 g/mol
InChI Key: WBLJUZPUMGKPQW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex heterocyclic compound featuring a benzodioxin core fused with a pyrimidinone-acetamide scaffold and a substituted pyrazole moiety. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous heterocyclic systems . Structural confirmation of such compounds typically relies on spectroscopic techniques (e.g., ¹H NMR, IR, mass spectrometry) and X-ray crystallography tools like SHELXL .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-5-17-15(4)23-22(27-14(3)10-13(2)25-27)26(21(17)29)12-20(28)24-16-6-7-18-19(11-16)31-9-8-30-18/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLJUZPUMGKPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related heterocyclic derivatives reported in the literature. Key analogues include benzoxazinones, pyrimidinyl acetamides, and antimicrobial dithiazoles, which share overlapping pharmacophores or synthetic strategies.

Table 1: Structural and Functional Comparison with Analogues

Compound Class/Example Key Functional Groups Synthesis Highlights Biological/Physical Properties Reference
Target Compound Benzodioxin, pyrimidinone, pyrazole, acetamide Likely involves Cs₂CO₃-mediated coupling (speculative, based on analogues) High lipophilicity (benzodioxin); hydrogen-bonding capacity (pyrimidinone, acetamide) N/A
6-(2-Amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Benzooxazinone, pyrimidine Cs₂CO₃/DMF-mediated coupling; yields >70% Structural rigidity (lactam); moderate solubility in polar aprotic solvents
N-Arylimino-1,2,3-dithiazoles Dithiazole, aryl groups Oxidative cyclization of thioamides Antimicrobial activity (e.g., against S. aureus); planar geometry
(R/S)-N-[(2S/R,4S/R,5S)-5-(Phenoxyacetamido)hexan-2-yl]tetrahydropyrimidinyl butanamide Tetrahydropyrimidine, phenoxyacetamide Multi-step peptide coupling Stereospecific binding (e.g., protease inhibition); crystalline stability

Structural Similarities and Divergences

  • Benzodioxin vs. Benzooxazinone: The benzodioxin core in the target compound is a bicyclic ether, whereas benzooxazinones (e.g., compound 7a-c ) incorporate a lactam ring. This difference impacts solubility and metabolic stability; ethers are generally more resistant to hydrolysis than lactams.
  • Pyrimidinone-Pyrazole Hybrid: The pyrimidinone ring substituted with a 3,5-dimethylpyrazole is a unique feature. Similar pyrimidinone derivatives (e.g., Rapa analogues ) show that substituents at the 2- and 6-positions significantly alter electronic environments, as evidenced by NMR chemical shift variations in regions corresponding to substituent attachment points .
  • Acetamide Linker: The acetamide group bridges the benzodioxin and pyrimidinone moieties, analogous to phenoxyacetamide spacers in stereoisomeric amides .

Pharmacological and Crystallographic Insights

  • Antimicrobial Potential: While the target compound’s activity is undocumented, structurally related dithiazoles and benzoxazinones exhibit antimicrobial properties . The pyrazole and pyrimidinone groups may similarly interact with bacterial targets via hydrogen bonding or π-π stacking .
  • Crystallographic Behavior: The compound’s hydrogen-bonding motifs (e.g., pyrimidinone C=O and acetamide N–H) could form graph-set patterns comparable to those in Etter’s analysis of molecular aggregates . SHELXL refinement would be essential for resolving its crystal structure.

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